molecular formula C21H18N2O3 B1404277 ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate CAS No. 851199-54-7

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B1404277
CAS No.: 851199-54-7
M. Wt: 346.4 g/mol
InChI Key: KWURYGQHZPZDGF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a benzyloxy-phenyl group at position 3, a cyano group at position 4, and an ethyl ester at position 2. Pyrrole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in π-π interactions .

Properties

IUPAC Name

ethyl 4-cyano-3-(4-phenylmethoxyphenyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)20-19(17(12-22)13-23-20)16-8-10-18(11-9-16)26-14-15-6-4-3-5-7-15/h3-11,13,23H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURYGQHZPZDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Organic Synthesis

The synthesis generally proceeds through a sequence of reactions involving precursor compounds, with key steps including pyrrole ring formation, functional group modifications, and substituent introduction.

Step Reaction Description Reagents & Conditions Reference
Pyrrole ring formation Paal-Knorr cyclization of 1,4-dicarbonyl compounds Ammonia or amines, heat
Benzyloxy group introduction Nucleophilic substitution of benzyl alcohol derivatives Benzyl alcohol, base (e.g., K2CO3)
Cyano group addition Nucleophilic substitution with cyanide source Sodium cyanide (NaCN), solvent (e.g., DMF)

The initial step involves synthesizing a suitable 1,4-dicarbonyl precursor, which undergoes cyclization to form the pyrrole core. The benzyloxy substituent is introduced via nucleophilic substitution, typically on a phenolic precursor, followed by cyanide addition to incorporate the nitrile functionality.

Specific Synthetic Example

A representative synthesis involves:

Industrial Scale Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety, especially for handling cyanide reagents. Purification techniques such as crystallization and chromatography are optimized for high throughput, purity, and yield.

Reaction Mechanisms and Key Reactions

Pyrrole Formation

The Paal-Knorr synthesis involves cyclization of 1,4-dicarbonyl compounds under mild conditions, catalyzed by acids or bases, forming the pyrrole ring.

Benzyloxy Group Introduction

The benzyloxy group is introduced via nucleophilic substitution of phenolic hydroxyl groups with benzyl halides, facilitated by bases like potassium carbonate, under reflux conditions.

Cyanide Addition

The nitrile group is incorporated through nucleophilic substitution of suitable leaving groups with sodium cyanide, often under reflux in polar aprotic solvents such as dimethylformamide (DMF).

Esterification

Ester formation is achieved by reacting the carboxylic acid intermediate with ethanol in the presence of sulfuric acid or other acid catalysts, under reflux conditions.

Data Tables and Comparative Analysis

Table 1: Summary of Key Reaction Conditions

Reaction Step Reagents Solvent Temperature Yield (%) Reference
Pyrrole cyclization Ammonia or amines - Reflux 83-94 ,
Benzyloxy substitution Benzyl bromide, K2CO3 Acetone or DMF Reflux 80-90
Cyanide addition NaCN DMF or acetonitrile Reflux 75-85
Esterification Ethanol, H2SO4 Reflux 85-95 80-90

Table 2: Industrial Process Optimization Parameters

Parameter Description Impact Reference
Continuous flow reactors Use of flow chemistry Increased safety, yield
Purification techniques Crystallization, chromatography Purity, scalability

Research Findings and Notes

  • The multi-step synthesis allows for high yields and purity, with reaction conditions optimized to minimize by-products.
  • Benzyloxy group introduction is critical for biological activity, requiring precise control of reaction parameters.
  • Cyanide addition is the most hazardous step, necessitating strict safety protocols, especially at scale.
  • Recent advances include one-pot synthesis approaches , reducing reaction steps and improving overall efficiency, as reported in patent literature and recent journal articles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate, as antibacterial agents. Compounds with similar structures have demonstrated significant activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The incorporation of cyano and carboxylate functionalities enhances their interaction with bacterial topoisomerases, making them effective dual inhibitors .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrrole-containing compounds have shown promise in inhibiting tubulin polymerization, a critical process in cancer cell division. For instance, derivatives related to this compound have been synthesized and evaluated for their ability to suppress cancer cell growth in vitro, particularly against aggressive cancer types .

Organic Electronics

Pyrrole derivatives are being explored for use in organic electronic devices due to their conductive properties. The unique electronic characteristics of pyrrole compounds allow them to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This compound can potentially enhance the efficiency of these devices due to its favorable charge transport properties .

Pesticidal Activity

Research indicates that compounds similar to this compound exhibit pesticidal activities. Their structural features may contribute to the inhibition of key metabolic pathways in pests, making them candidates for developing new agrochemicals. Studies have shown that pyrrole derivatives can effectively target insect pests while minimizing toxicity to non-target organisms .

Table: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Antibacterial ActivityDemonstrated potent activity against Gram-positive bacteria with low MIC values.
Anticancer PropertiesInhibited tubulin polymerization; effective against medulloblastoma cell lines at nanomolar concentrations.
Organic ElectronicsPotential use in OLEDs and OPVs due to enhanced charge transport properties.
Agricultural ChemistryExhibited pesticidal activity against common agricultural pests with minimal environmental impact.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the cyano group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate

Structural Differences :

  • Substituents: Replaces the benzyloxy-phenyl group with an amino group at position 3 and introduces an ethyl group at the pyrrole nitrogen (position 1).
  • Molecular Weight : 207.23 g/mol (vs. higher molecular weight due to the benzyloxy-phenyl group in the target compound).
  • Reactivity: The amino group enhances nucleophilicity, whereas the benzyloxy-phenyl group in the target compound may increase steric hindrance and lipophilicity. Applications: Amino-substituted pyrroles are often intermediates in drug synthesis, particularly for antimalarial or anticancer agents .

3-(4-(Benzyloxy)phenyl)hex-4-inoic Acid Derivatives

Structural Differences :

  • Core Structure: Hex-4-inoic acid (a six-carbon chain with a triple bond) vs. pyrrole.
  • Functional Groups: Carboxylic acid vs. ethyl ester and cyano groups. Key Findings: A patent by Hyundai Pharm Co. highlights the importance of benzyloxy-phenyl derivatives in developing crystalline pharmaceutical intermediates. The hex-4-inoic acid backbone may improve metabolic stability compared to pyrrole-based esters .

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate

Structural Differences :

  • Core Structure : Acetate ester vs. pyrrole.
  • Substituents: Chlorophenyl and benzyl groups introduce halogenated and non-polar motifs.

Thiophene- and Propenamide-Based Analogs

Examples :

  • Ethyl 2-{...}thiophene-3-carboxylate : Replaces pyrrole with thiophene, altering aromaticity and electron distribution. Thiophenes exhibit higher sulfur-mediated reactivity and redox activity.
  • 3-[3-(Benzyloxy)phenyl]-2-cyano-N-{...}prop-2-enamide: Features a propenamide chain with cyano and benzyloxy-phenyl groups. The linear structure may reduce steric hindrance compared to the pyrrole core .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrole 4-cyano, 3-(benzyloxy-phenyl), ester ~335.36 (estimated) High lipophilicity, π-π interactions
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate Pyrrole 3-amino, 4-cyano, 1-ethyl 207.23 Enhanced nucleophilicity
3-(4-(Benzyloxy)phenyl)hex-4-inoic acid Hex-4-inoic acid Benzyloxy-phenyl, carboxylic acid ~310.34 (estimated) Crystalline stability, metabolic robustness
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate Acetate Benzyl, 4-chlorophenyl ~372.89 (estimated) Halogenated hydrophobicity

Research Findings and Implications

  • Electronic Effects: The cyano group in the target compound withdraws electrons, polarizing the pyrrole ring and enhancing electrophilic substitution reactivity. This contrasts with amino-substituted analogs, which favor nucleophilic reactions .
  • Hex-inoic acid derivatives may offer better solubility due to ionizable carboxylic groups .
  • Crystallinity : Hyundai Pharm’s patent emphasizes the role of benzyloxy-phenyl groups in forming stable crystalline phases, a trait critical for pharmaceutical formulation .

Biological Activity

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrrole ring, a benzyloxy group, and a cyano group, contributing to its diverse reactivity and biological properties. The synthesis typically involves several multi-step organic reactions:

  • Formation of the Pyrrole Ring : Achieved through Paal-Knorr synthesis using a 1,4-dicarbonyl compound.
  • Introduction of the Benzyloxy Group : Utilizes benzyl alcohol in the presence of a base.
  • Addition of the Cyano Group : Involves nucleophilic substitution with a cyanide source like sodium cyanide.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzyloxy group enhances binding to hydrophobic regions in proteins, while the cyano group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole-based compounds demonstrate potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity (MIC < 0.016 μg/mL) . The structure-activity relationship (SAR) studies highlight that modifications to the pyrrole ring can enhance anti-tuberculosis activity.

Anticancer Potential

This compound has also been explored for its anticancer potential. A related study on pyrrole derivatives indicated promising results against various cancer cell lines, demonstrating effective inhibition of proliferation . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including those similar to this compound. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens on the WHO priority list .

CompoundMIC (μg/mL)Target Pathogen
Compound A0.5Acinetobacter baumannii
Compound B1.0Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of pyrrole were tested against various cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability.

CompoundIC50 (μM)Cancer Cell Line
Compound C12HeLa (Cervical)
Compound D8MCF-7 (Breast)

Q & A

Q. What are the optimal conditions for synthesizing ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Biginelli-like cyclocondensation (e.g., thiourea derivatives and aldehydes) .
  • Introduction of the benzyloxy group via nucleophilic substitution or coupling reactions.
  • Cyanation using reagents like CuCN or KCN under controlled pH. Key parameters include temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for coupling reactions). Yield optimization requires monitoring reaction progress via TLC or HPLC. For analogs, yields range from 23% (direct cyanation) to 91% (multi-step protocols) .
ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at elevated temps
SolventDMF/THFPolar aprotic solvents favor cyclization
CatalystPd(PPh₃)₄Enhances coupling efficiency

Q. How can crystallization challenges (e.g., disorder, twinning) be addressed for X-ray structure determination of this compound?

Methodological Answer: Common issues include disordered benzyloxy groups and twinning due to flexible substituents. Strategies:

  • Use SHELXL for refinement, employing PART and SIMU instructions to model disorder .
  • Optimize crystallization via slow evaporation in mixed solvents (e.g., ethyl acetate/hexane).
  • For twinning, apply TwinRotMat or other algorithms in OLEX2 . Example refinement metrics: R factor < 0.06, data-to-parameter ratio > 10:1 .

Advanced Research Questions

Q. How do the benzyloxy and cyano substituents influence electronic properties and reactivity?

Methodological Answer: Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal:

  • Benzyloxy group : Electron-donating resonance effects increase electron density on the pyrrole ring (Fukui function analysis) .
  • Cyano group : Strong electron-withdrawing effect stabilizes the LUMO (-2.8 eV), enhancing electrophilic reactivity .
  • HOMO-LUMO gap: ~4.5 eV, indicating moderate kinetic stability.
SubstituentFukui Index (Electrophilicity)HOMO (eV)LUMO (eV)
Benzyloxy0.12-6.3-1.8
Cyano0.31-7.1-2.8

Q. What computational methods are recommended to resolve conflicting spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer: Discrepancies between experimental and calculated spectra arise from:

  • Dynamic effects in NMR : Use DFT-based NMR prediction (e.g., GIAO method) with solvent corrections (DMSO-d6 or CDCl3) .
  • XRD vs. solution conformation : Compare DFT-optimized geometries (gas phase vs. PCM solvent model) to identify conformational flexibility . Example workflow:
  • Optimize structure at B3LYP/6-311+G(d,p) .
  • Calculate NMR shifts with Gaussian 16 .
  • Validate against experimental data (e.g., δ ~7.5 ppm for aromatic protons) .

Q. How can polymorphic forms of this compound be characterized and validated?

Methodological Answer: Polymorph screening involves:

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA : Identify thermal transitions (melting points, decomposition).
  • SCXRD : Resolve crystal packing differences (e.g., π-π stacking vs. hydrogen bonding) . Example: A patent describes a novel polymorph with distinct PXRD peaks at 2θ = 12.4°, 15.7°, and 24.9° .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer: Conflicting results (e.g., IC50 variability) may arise from:

  • Impurity profiles : Use HPLC-MS to confirm purity (>95%) .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.